Acemetacin

Description

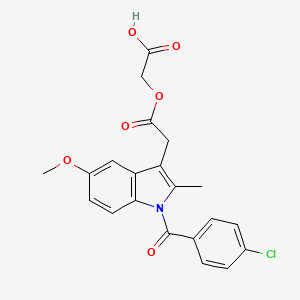

This compound is a carboxymethyl ester of indometacin. It is a potent non-steroidal anti-inflammatory drug, derived from the indol-3-acetic acid, whose activity is thought to be mainly through its active metabolite indomethacin. In clinical trials, this compound exhibits a better gastric tolerability compared to its active metabolite indometacin. It was developed by E. Merck and Company in Germany as an attempt to provide a safer drug but other than the amelioration on the gastrointestinal effects, the metabolism of acetamicin led to the formation of indomethacin and it kept the same side effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.

Properties

IUPAC Name |

2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKOOTNAMONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022540 | |

| Record name | Acemetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

637ºC | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |

| Record name | SID855677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53164-05-9 | |

| Record name | Acemetacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acemetacin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acemetacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acemetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acemetacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151.5ºC | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Acemetacin's Anti-Inflammatory Profile Beyond COX Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its therapeutic efficacy in managing pain and inflammation. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, mediated through its active metabolite, indomethacin. However, a growing body of evidence reveals that this compound possesses a more complex pharmacological profile, with several mechanisms of action that extend beyond COX inhibition. These non-COX-mediated effects contribute to its overall anti-inflammatory and analgesic properties and may explain its favorable gastrointestinal safety profile compared to indomethacin. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Modulation of Leukocyte Function

A cornerstone of this compound's non-COX-dependent anti-inflammatory activity lies in its ability to modulate the function of leukocytes, key cellular players in the inflammatory cascade.

Inhibition of Leukocyte Infiltration

This compound has been demonstrated to significantly reduce the infiltration of leukocytes to sites of inflammation. This effect is comparable to that of its active metabolite, indomethacin, suggesting a potent and direct impact on the migratory capacity of these immune cells.

Data Presentation: Leukocyte Infiltration in a Rat Air Pouch Model

| Treatment Group | Dose (µmol/kg, oral) | Leukocyte Infiltration (% of control) |

| Vehicle | - | 100% |

| This compound | 8.3 | ~60% |

| This compound | 27.9 | ~40% |

| This compound | 83.8 | ~25% |

| Indomethacin | 8.3 | ~65% |

| Indomethacin | 27.9 | ~45% |

| Indomethacin | 83.8 | ~30% |

Data summarized from comparative studies in a zymosan-induced rat air pouch model of inflammation.[1][2]

Experimental Protocol: Zymosan-Induced Leukocyte Infiltration in a Rat Air Pouch Model

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Air Pouch Creation: A subcutaneous air pouch is created on the dorsum by injecting 20 mL of sterile air, followed by a second injection of 10 mL of air 3 days later to maintain the pouch.

-

Drug Administration: this compound or indomethacin is administered orally at the specified doses one hour prior to the inflammatory challenge.

-

Induction of Inflammation: Zymosan (1 mg in 1 mL of saline) is injected into the air pouch to induce an inflammatory response.

-

Exudate Collection: Six hours after zymosan injection, the animals are euthanized, and the inflammatory exudate is collected from the air pouch.

-

Leukocyte Quantification: The total number of leukocytes in the exudate is determined using a hemocytometer or an automated cell counter. The percentage of inhibition is calculated relative to the vehicle-treated control group.[1][2]

Workflow for Zymosan-Induced Leukocyte Infiltration Assay

Caption: Workflow of the zymosan-induced leukocyte infiltration assay in a rat air pouch model.

Differential Effects on Leukotriene B4 (LTB4) Synthesis

Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other leukocytes. While some NSAIDs, including indomethacin, can paradoxically increase LTB4 production, this compound appears to have a distinct and more favorable profile in this regard. This difference may be a key contributor to this compound's improved gastrointestinal tolerability.

Data Presentation: LTB4 Levels in Rat Air Pouch Exudate

| Treatment Group | Dose (µmol/kg, oral) | LTB4 Levels (pg/mL) |

| Vehicle | - | ~200 |

| This compound | 83.8 | ~250 (not statistically significant vs. vehicle) |

| Indomethacin | 83.8 | ~800 (statistically significant vs. vehicle) |

Data summarized from a zymosan-induced rat air pouch model.[1][2]

Experimental Protocol: Measurement of LTB4 in Inflammatory Exudate

-

Sample Collection: Inflammatory exudate is collected as described in the leukocyte infiltration protocol.

-

Sample Preparation: The exudate is centrifuged to remove cells and debris.

-

LTB4 Quantification: The concentration of LTB4 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: LTB4 concentrations are calculated based on a standard curve and compared between treatment groups.[1][2]

Signaling Pathway: this compound's Differential Effect on Arachidonic Acid Metabolism

Caption: Differential effects of this compound and Indomethacin on arachidonic acid metabolism.

Inhibition of Leukocyte-Endothelial Adhesion

The adhesion of leukocytes to the vascular endothelium is a critical step in their migration to inflamed tissues. This compound has been shown to not increase leukocyte-endothelial adherence, a key difference from its active metabolite indomethacin, which can promote this process. This lack of pro-adhesive activity may contribute to this compound's better gastrointestinal safety profile.

Experimental Protocol: Intravital Microscopy of Leukocyte-Endothelial Adhesion

-

Animal Preparation: Anesthetized rats are surgically prepared to expose the mesenteric microcirculation.

-

Drug Administration: this compound or indomethacin is administered intravenously.

-

Visualization: The mesenteric venules are observed using an inverted microscope equipped with a video camera.

-

Quantification of Adhesion: The number of leukocytes adhering to the venular endothelium (defined as stationary for >30 seconds) is counted over a defined length of the vessel and a specific time period.

-

Data Analysis: The number of adherent leukocytes is compared between the drug-treated groups and a vehicle control group.

Logical Relationship: this compound and Leukocyte Adhesion

Caption: Contrasting effects of this compound and Indomethacin on leukocyte adhesion.

Modulation of Pro-inflammatory Cytokines

This compound also exerts its anti-inflammatory effects by modulating the expression and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).

Attenuation of TNF-α Expression

In contrast to indomethacin, which has been shown to increase the expression of TNF-α in gastric tissue, this compound does not appear to have this effect. This differential regulation of a key inflammatory cytokine likely plays a role in the observed differences in their gastrointestinal side-effect profiles.

Data Presentation: Gastric TNF-α mRNA Expression in Rats

| Treatment Group | Fold Increase in TNF-α mRNA vs. Control |

| Vehicle | 1.0 |

| This compound | No significant change |

| Indomethacin | ~4-fold increase |

Data from a study measuring gastric TNF-α mRNA expression 1 hour after oral administration of the drugs.

Experimental Protocol: Measurement of Gastric TNF-α mRNA Expression

-

Tissue Collection: Gastric tissue is collected from rats at a specified time point after drug administration.

-

RNA Extraction: Total RNA is extracted from the gastric tissue using a suitable commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression level of TNF-α mRNA is quantified by qPCR using specific primers for TNF-α and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of TNF-α mRNA is calculated using the ΔΔCt method and expressed as a fold change compared to the vehicle-treated control group.

Signaling Pathway: Differential Regulation of TNF-α by this compound and Indomethacin

Caption: Differential impact of this compound and Indomethacin on gastric TNF-α expression.

Potential Effects on NF-κB and Apoptosis Signaling

While direct evidence for this compound's influence on the Nuclear Factor-kappa B (NF-κB) and apoptosis signaling pathways is limited, studies on other NSAIDs and related compounds suggest potential avenues for its non-COX-mediated actions. It is important to note that much of the available research in this area has focused on acetaminophen, a distinct analgesic and antipyretic, and not this compound. Therefore, the following sections are based on extrapolations and highlight areas for future investigation.

Hypothetical Modulation of NF-κB Signaling

NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Some NSAIDs have been shown to inhibit NF-κB activation. While direct studies on this compound are lacking, its ability to modulate cytokine expression suggests a potential, yet unconfirmed, interaction with the NF-κB signaling cascade.

Unexplored Role in Apoptosis

Apoptosis, or programmed cell death, is a crucial process in the resolution of inflammation. Some NSAIDs have been reported to induce apoptosis in inflammatory cells. The direct effects of this compound on apoptotic pathways in immune cells remain an area for future research.

Conclusion

This compound's mechanism of action is multifaceted, extending beyond its well-established role as a COX inhibitor. Its ability to modulate leukocyte infiltration, its differential and favorable impact on LTB4 synthesis, and its lack of induction of leukocyte-endothelial adhesion and gastric TNF-α expression are key non-COX-mediated effects that contribute to its anti-inflammatory efficacy and improved gastrointestinal safety profile compared to its active metabolite, indomethacin. Further research is warranted to elucidate the direct effects of this compound on intracellular signaling pathways such as NF-κB and apoptosis, which could unveil novel therapeutic targets and further refine our understanding of this important anti-inflammatory agent. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and professionals in the field of drug development and inflammation.

References

Unveiling the Preclinical Pharmacological Profile of Acemetacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acemetacin, a glycinate ester of indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established clinical history in the management of pain and inflammation associated with rheumatic diseases. Its pharmacological activity is primarily attributed to its in vivo biotransformation to indomethacin, a potent cyclooxygenase (COX) inhibitor. However, preclinical evidence suggests that this compound possesses a distinct pharmacological profile, notably a more favorable gastrointestinal safety profile compared to its active metabolite. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows to support further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects predominantly through its active metabolite, indomethacin. Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While this compound itself is considered to be a weak inhibitor of prostaglandin synthesis, its rapid biotransformation to indomethacin leads to a potent, dose-dependent reduction in prostaglandin levels.[2]

Interestingly, some preclinical studies suggest that this compound may have anti-inflammatory effects independent of its conversion to indomethacin.[3] One study indicated that this compound is less potent than indomethacin in inhibiting prostaglandin E2 (PGE2) accumulation in gastric mucosal incubates (rich in COX-1), but equipotent in reducing PGE2 levels in leukocytes (where COX-2 is inducible).[4] This differential activity may contribute to its improved gastric tolerability. Furthermore, unlike indomethacin, this compound does not appear to elevate the production of the pro-inflammatory leukotriene B4 (LTB4).[4][5]

Signaling Pathway: Arachidonic Acid Cascade and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the primary site of action for this compound (via its active metabolite, indomethacin).

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and extensive metabolism to indomethacin. Preclinical studies in rats have provided quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite.

Biotransformation of this compound

The metabolic conversion of this compound to its active form, indomethacin, is a key aspect of its pharmacokinetic profile. This biotransformation primarily occurs in the liver.

Pharmacokinetic Parameters in Rats

The following table summarizes the key pharmacokinetic parameters of this compound and its metabolite indomethacin following oral administration in rats.

| Parameter | This compound | Indomethacin (from this compound) | Reference |

| Dose | 35 mg/kg (oral) | 35 mg/kg this compound (oral) | [1] |

| Cmax (µg/mL) | 0.8 ± 0.2 | 4.9 ± 0.6 | [1] |

| Tmax (h) | 0.5 ± 0.1 | 2.0 ± 0.3 | [1] |

| AUC (µg.h/mL) | 1.2 ± 0.3 | 21.4 ± 2.8 | [1] |

| t1/2 (h) | 1.1 ± 0.2 | 3.1 ± 0.4 | [1] |

| Data are presented as mean ± SEM. |

Pharmacodynamics

This compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic activity in a variety of preclinical models. Its efficacy is often compared to that of its active metabolite, indomethacin.

Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.

| Treatment | Dose (mg/kg, oral) | % Inhibition of Edema | Reference |

| This compound | 10 | 45 | [5] |

| 30 | 68 | [5] | |

| 100 | 85 | [5] | |

| Indomethacin | 10 | 52 | [5] |

| 30 | 75 | [5] | |

| 100 | 91 | [5] |

Zymosan-Induced Leukocyte Infiltration in Rat Air Pouch

The zymosan-induced air pouch model allows for the quantification of leukocyte migration into an inflamed site.

| Treatment | Dose (µmol/kg, oral) | % Inhibition of Leukocyte Infiltration | Reference |

| This compound | 2.7 | 25 | [5] |

| 8.4 | 48 | [5] | |

| 27.9 | 72 | [5] | |

| 83.8 | 89 | [5] | |

| Indomethacin | 2.7 | 28 | [5] |

| 8.4 | 55 | [5] | |

| 27.9 | 79 | [5] | |

| 83.8 | 93 | [5] |

Experimental Protocols

Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan in the rat paw.

Animals: Male Wistar rats (150-200 g).

Methodology:

-

Animals are fasted overnight with free access to water.

-

The test compound (this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured immediately after carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Zymosan-Induced Air Pouch

Objective: To assess the effect of a compound on leukocyte migration and inflammatory mediator production in an in vivo model of inflammation.

Animals: Male Wistar rats (175-200 g).

Methodology:

Conclusion

The preclinical pharmacological profile of this compound reveals it to be an effective anti-inflammatory agent, with its primary mechanism of action mediated through its rapid biotransformation to the potent, non-selective COX inhibitor, indomethacin. Quantitative data from preclinical models consistently demonstrate its dose-dependent efficacy in reducing inflammation. Notably, evidence suggests a differential effect on COX isoforms and leukotriene synthesis pathways compared to indomethacin, which may underpin its improved gastrointestinal safety profile. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uaeh.edu.mx [uaeh.edu.mx]

An In-depth Technical Guide to Acemetacin's Effects on Prostaglandin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acemetacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the modulation of the prostaglandin synthesis pathway.[1][2] As a carboxymethyl ester of indomethacin, this compound functions as a prodrug, undergoing rapid biotransformation into its active metabolite, indomethacin, which is responsible for the majority of its pharmacological activity.[2][3][4][5][6][7] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with cyclooxygenase (COX) enzymes and the resultant impact on prostaglandin synthesis. It includes quantitative data on enzyme inhibition, detailed experimental methodologies, and pathway visualizations to facilitate a deeper understanding for research and development professionals.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H2 synthases (PGHS).[2][8] This inhibition is principally carried out by its active metabolite, indomethacin.

-

Prodrug Conversion: After oral administration, this compound is absorbed and rapidly metabolized to indomethacin.[2][4][5] This conversion can occur both hepatically and potentially at extra-hepatic sites, such as in inflammatory exudates.[4][5]

-

Non-Selective COX Inhibition: Indomethacin is a potent, non-selective inhibitor of both major COX isoforms: COX-1 and COX-2.[1][2]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[2]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary source of pro-inflammatory prostaglandins that mediate pain, fever, and inflammation.[2]

-

-

Direct Action of this compound: While the majority of its activity is attributed to indomethacin, some in vitro studies suggest that intact this compound is also capable of inhibiting prostaglandin synthesis directly, without prior conversion.[3][9]

By inhibiting COX-1 and COX-2, this compound effectively blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (like PGE2 and PGF2α) and thromboxanes (like TXB2).[1][8] This reduction in pro-inflammatory mediators is the basis for this compound's analgesic, anti-inflammatory, and antipyretic properties.[1][2]

Quantitative Data on Enzyme Inhibition and Prostaglandin Synthesis

The inhibitory potency of this compound and its active metabolite, indomethacin, has been quantified in various experimental systems. Although specific IC50 values for this compound are less commonly reported due to its nature as a prodrug, the data for indomethacin are well-established.

Table 1: Comparative Inhibition of Prostaglandin Synthesis

| Compound | Experimental Model | Target | Parameter Measured | Dose/Concentration | Result | Reference |

|---|---|---|---|---|---|---|

| This compound | Rat Airpouch Exudate | COX-2 (in vivo) | PGE2 Levels | 8.3 µmol/kg (oral) | Significant reduction, comparable to indomethacin | [3] |

| Indomethacin | Rat Airpouch Exudate | COX-2 (in vivo) | PGE2 Levels | 8.3 µmol/kg (oral) | Significant reduction, comparable to this compound | [3] |

| This compound | Rat Whole Blood | COX-1 (ex vivo) | TXB2 Synthesis | 8.3 µmol/kg (oral) | Significant inhibition | [3] |

| Indomethacin | Rat Whole Blood | COX-1 (ex vivo) | TXB2 Synthesis | 8.3 µmol/kg (oral) | Significant inhibition | [3] |

| This compound | Rat Gastric Tissue | COX-1 (in vivo) | PGE2 Synthesis | 8.3 µmol/kg (oral) | Reduced from 17.4 to 4.4 pg/mg | [3] |

| Indomethacin | Rat Gastric Tissue | COX-1 (in vivo) | PGE2 Synthesis | 8.3 µmol/kg (oral) | Reduced from 17.4 to 5.0 pg/mg | [3] |

| This compound | Inflamed Rat Synovial Tissue | COX (in vivo) | PGE2 Release | Equimolar doses | Dose-dependent inhibition, same as indomethacin | [10] |

| Indomethacin | Inflamed Rat Synovial Tissue | COX (in vivo) | PGE2 Release | Equimolar doses | Dose-dependent inhibition, same as this compound |[10] |

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Site of Inhibition

The following diagram illustrates the canonical prostaglandin synthesis pathway, highlighting the critical step inhibited by this compound's active metabolite, indomethacin.

Caption: this compound (via indomethacin) inhibits COX-1 and COX-2.

Experimental Protocols

This protocol is a generalized method for determining the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.

Objective: To determine the concentration of the test compound (this compound, Indomethacin) required to inhibit 50% of the enzyme's activity (IC50).

Methodology:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared and purified.

-

Incubation: The enzyme (e.g., 60-80 nM) is pre-incubated with various concentrations of the test inhibitor (or vehicle control) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a set period (e.g., 20 minutes) at 25°C.[11]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid (e.g., [1-14C]arachidonic acid at 50 µM).[11] The reaction proceeds for a short duration (e.g., 30-60 seconds) at 37°C.

-

Reaction Termination: The reaction is stopped, typically by adding an acid solution.

-

Product Quantification: The amount of prostaglandin produced is quantified. This can be done using various techniques:

-

Colorimetric Assay: Measures the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen.[12]

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA): Uses specific antibodies to quantify a specific prostaglandin, such as PGE2.

-

Chromatography (HPLC) with Radiometric Detection: Separates and quantifies the radiolabeled prostaglandin product.

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro COX inhibition assay.

This animal model is used to assess the anti-inflammatory effects of a compound in an in vivo setting of acute inflammation.

Objective: To measure the effect of this compound on leukocyte infiltration and prostaglandin levels in an inflammatory exudate.

Methodology:

-

Pouch Formation: A subcutaneous air pouch is created on the dorsum of a rat by injecting sterile air. The pouch is typically re-inflated after a few days to maintain the space.

-

Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent, such as zymosan, into the airpouch.[4][5]

-

Drug Administration: The test compound (this compound or Indomethacin) or vehicle is administered to the animals, typically orally or directly into the pouch, at various time points relative to zymosan injection.[4][5]

-

Exudate Collection: At a predetermined time after inflammation induction (e.g., 6 hours), the animals are euthanized, and the inflammatory exudate is collected from the airpouch.[3]

-

Leukocyte Count: The total number of leukocytes in the exudate is determined using a cell counter to assess the anti-inflammatory effect on cell migration.

-

PGE2 Measurement: The exudate is centrifuged, and the supernatant is collected for the measurement of PGE2 levels using a validated method like ELISA.[4][5] This quantifies the in vivo inhibition of COX-2.

-

Data Analysis: The results from the drug-treated groups are compared to the vehicle-treated control group to determine the percentage reduction in leukocyte count and PGE2 levels.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. ovid.com [ovid.com]

- 9. [Analytical methods and in vitro studies with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Unraveling the Antinociceptive Mechanism of Acemetacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a potent analgesic and anti-inflammatory agent. This technical guide provides an in-depth exploration of the antinociceptive mechanisms of this compound, intended for researchers, scientists, and professionals in drug development. Through a comprehensive review of preclinical studies, this document elucidates the primary pathways of action, details key experimental protocols for its evaluation, and presents quantitative data to support its efficacy. The core mechanism revolves around its function as a prodrug of indomethacin, leading to the non-selective inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis. This guide aims to be a definitive resource for understanding and investigating the pharmacological profile of this compound in the context of pain management.

Introduction

This compound is a carboxymethyl ester of indomethacin, developed to improve the gastrointestinal tolerability of its parent compound while retaining potent anti-inflammatory and analgesic properties. Its clinical utility in managing pain associated with conditions like rheumatoid arthritis, osteoarthritis, and postoperative pain is well-established. Understanding the intricate mechanisms underlying its antinociceptive effects is crucial for optimizing its therapeutic use and for the development of novel analgesics. This guide synthesizes the current knowledge on this compound's mechanism of action, focusing on its biochemical pathways and pharmacological effects observed in preclinical models.

Core Antinociceptive Mechanism: A Prodrug to a Potent COX Inhibitor

The primary mechanism of action of this compound is intrinsically linked to its biotransformation into its active metabolite, indomethacin. This conversion primarily occurs in the liver, and the resulting indomethacin is responsible for the majority of the therapeutic effects.

Inhibition of Cyclooxygenase (COX) Enzymes

Indomethacin, the active metabolite of this compound, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. It plays a pivotal role in the synthesis of pro-inflammatory prostaglandins.

By inhibiting both COX isoforms, this compound effectively reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin E2 (PGE2) levels at the site of inflammation is a critical step in its antinociceptive and anti-inflammatory action.

Signaling Pathway of this compound's Antinociceptive Action

The following diagram illustrates the signaling pathway from the administration of this compound to the ultimate reduction in pain signaling.

Figure 1: Signaling pathway of this compound's antinociceptive action.

Experimental Protocols for Evaluating Antinociceptive Effects

Several preclinical models are employed to investigate the antinociceptive and anti-inflammatory properties of this compound. The following sections detail the methodologies of key experiments.

Formalin Test

The formalin test is a widely used model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms.

Experimental Workflow:

Figure 2: Experimental workflow for the formalin test.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

-

Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.

-

Drug Administration: this compound or the vehicle (e.g., 5% sodium bicarbonate solution) is administered orally at various doses.

-

Formalin Injection: One hour after drug administration, a dilute solution of formalin (e.g., 50 µL of a 1% or 2.5% solution in saline) is injected into the plantar surface of one hind paw.

-

Observation: The amount of time the animal spends licking or flinching the injected paw is recorded. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing neurogenic pain, and Phase 2 (15-30 minutes post-injection), reflecting inflammatory pain.

-

Data Analysis: The total time spent in nociceptive behavior during each phase is calculated and compared between the drug-treated and vehicle-treated groups.

Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by an inflammatory agent.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are typically used.

-

Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

-

Drug Administration: this compound or vehicle is administered orally.

-

Carrageenan Injection: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Zymosan-Induced Air Pouch

This model creates a subcutaneous cavity to study the cellular and biochemical aspects of inflammation.

Methodology:

-

Air Pouch Formation: A volume of sterile air (e.g., 20 mL) is injected subcutaneously into the dorsal region of a rat to create an air pouch. The pouch is maintained by subsequent air injections every 2-3 days.

-

Induction of Inflammation: On day 6, a solution of zymosan (e.g., 1 mg in 1 mL of saline) is injected into the air pouch.

-

Drug Administration: this compound or vehicle is administered orally prior to zymosan injection.

-

Exudate Collection: At a specific time point (e.g., 6 hours) after zymosan injection, the animal is euthanized, and the inflammatory exudate from the air pouch is collected.

-

Analysis: The volume of the exudate, total leukocyte count, and levels of inflammatory mediators such as prostaglandins (PGE2) and leukotrienes (LTB4) are measured.

Quantitative Data on Antinociceptive and Anti-inflammatory Effects

The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the efficacy of this compound.

Table 1: Dose-Dependent Antinociceptive Effect of this compound in the Formalin Test (Phase 2)

| Dose (µmol/kg, p.o.) | Number of Flinches (Mean ± SEM) | % Inhibition |

| Vehicle | 45.3 ± 3.1 | - |

| 8.3 | 30.1 ± 2.5 | 33.6% |

| 27.9 | 18.7 ± 1.9 | 58.7% |

| 83.8 | 9.2 ± 1.1 | 79.7% |

| p < 0.05 compared to vehicle. Data adapted from Chávez-Piña et al., 2010. |

Table 2: Comparative Anti-inflammatory Effect of this compound and Indomethacin in Carrageenan-Induced Paw Edema

| Treatment (83.8 µmol/kg, p.o.) | Paw Edema (mL, Mean ± SEM) | % Inhibition |

| Vehicle | 1.25 ± 0.11 | - |

| This compound | 0.25 ± 0.04 | 80% |

| Indomethacin | 0.37 ± 0.05 | 70.4% |

| *p < 0.05 compared to vehicle. Data adapted from Chávez-Piña et al., 2010. |

Table 3: Effect of this compound and Indomethacin on Prostaglandin E2 (PGE2) Synthesis in Gastric Mucosa

| Treatment (8.3 µmol/kg, p.o.) | Gastric PGE2 Synthesis (pg/mg tissue, Mean ± SEM) | % Inhibition |

| Vehicle | 17.4 ± 3.2 | - |

| This compound | 4.4 ± 1.1 | 74.7% |

| Indomethacin | 5.0 ± 1.1 | 71.3% |

| *p < 0.05 compared to vehicle. Data adapted from Chávez-Piña et al., 2007. |

Other Potential Mechanisms

While the primary mechanism of this compound is COX inhibition via its active metabolite indomethacin, some studies suggest potential additional actions that may contribute to its overall pharmacological profile and improved gastric safety.

-

Leukotriene B4 (LTB4) Synthesis: Unlike indomethacin, which can increase the production of the pro-inflammatory leukotriene LTB4, this compound does not appear to affect LTB4 synthesis. This difference may contribute to its better gastrointestinal tolerability.

-

Nitric Oxide (NO) and K+ Channels: Studies have suggested that the antinociceptive effects of some NSAIDs involve the nitric oxide and K+ channel pathways. However, research on this compound and indomethacin indicates that their antinociceptive actions are not mediated by these pathways.

Conclusion

This compound exerts its antinociceptive effects primarily as a prodrug, being metabolized to indomethacin, which then acts as a non-selective inhibitor of COX-1 and COX-2 enzymes. This leads to a significant reduction in the synthesis of prostaglandins, key mediators of pain and inflammation. Preclinical studies utilizing models such as the formalin test and carrageenan-induced paw edema have consistently demonstrated its dose-dependent analgesic and anti-inflammatory efficacy, which is comparable to that of indomethacin. A key distinguishing feature of this compound is its improved gastric safety profile, which may be partly explained by its differential effects on leukotriene synthesis. This technical guide provides a comprehensive overview of the antinociceptive mechanism of this compound, supported by detailed experimental protocols and quantitative data, to aid researchers and drug development professionals in their understanding and further investigation of this important analgesic.

Acemetacin's Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of acemetacin, a non-steroidal anti-inflammatory drug (NSAID), on cytokine production. This compound serves as a prodrug for indomethacin, its active metabolite, and its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[1][2] Beyond its well-established role in prostaglandin inhibition, this compound, through indomethacin, modulates the production of key inflammatory cytokines. This guide summarizes the quantitative effects on cytokine levels, details the experimental protocols for investigation, and visualizes the underlying signaling pathways.

Quantitative Effects of this compound on Cytokine Production

The anti-inflammatory effects of this compound are, in large part, attributable to its active metabolite, indomethacin.[2] The following tables summarize the quantitative effects of indomethacin on the production of various cytokines in different experimental models.

Table 1: In Vitro Effects of Indomethacin on Cytokine Production

| Cytokine | Cell Type/System | Stimulus | Indomethacin Concentration | Observed Effect | Reference |

| IL-1β | Human Whole Blood | Lipopolysaccharide (LPS) | 16 µg/mL | Reduction (p<0.05) | [3] |

| IL-6 | Human Whole Blood | Thrombin | Physiological concentrations | Reduction (p<0.05) | [3] |

| IL-6 | Human Whole Blood | Lipopolysaccharide (LPS) | 16 µg/mL | Reduction (p<0.05) | [3][4] |

| TNF-α | Human Blood Monocytes | Lipopolysaccharide (LPS) | 10⁻⁵ M | Slight stimulation at 2, 4, 8h; prevention of decline at 24, 48h | |

| IL-10 | Human Whole Blood | Thrombin | Physiological concentrations | Reduction (p<0.05) | [3] |

| IL-10 | Human Whole Blood | Lipopolysaccharide (LPS) | 16 µg/mL | Reduction (p<0.05) | [3] |

Table 2: In Vivo Effects of Indomethacin on Cytokine Levels

| Cytokine | Animal Model | Treatment/Stimulus | Indomethacin Dose | Observed Effect | Reference |

| IL-6 | Healthy Humans | Strenuous Exercise | 75 mg/day for 5 days | Blunted serum IL-6 levels | [5] |

| TNF-α | Healthy Humans | Strenuous Exercise | 75 mg/day for 5 days | Augmented serum TNF-α levels | [5] |

| IL-10 | Healthy Humans | Strenuous Exercise | 75 mg/day for 5 days | Augmented serum IL-10 levels | [5] |

| TNF-α | Rat Carrageenan Air Pouch | Carrageenan | Not specified | Reduced TNF concentration in exudate | [6] |

| IL-1β | Mouse Brain | Lipopolysaccharide (LPS) | Not specified | No significant effect on LPS-induced mRNA expression | [7] |

| TNF-α | Mouse Brain | Lipopolysaccharide (LPS) | Not specified | No significant effect on LPS-induced mRNA expression | [7] |

Experimental Protocols

This section outlines detailed methodologies for investigating the effects of this compound on cytokine production in both in vitro and in vivo settings.

In Vitro: Murine Macrophage Culture Model

This protocol describes a typical experiment to measure the effect of this compound on cytokine production in a murine macrophage cell line, such as RAW 264.7.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5x10⁵ cells/mL and allow them to adhere overnight.[8]

-

-

Pre-treatment with this compound:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 30 minutes to 1 hour.[8]

-

-

Stimulation of Cytokine Production:

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.[8]

-

Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

Incubate the plates for a specified period, typically 4 to 24 hours, depending on the cytokine of interest.[8]

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plates and collect the supernatant.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8]

-

Alternatively, use a multiplex cytokine assay to measure multiple cytokines simultaneously.[8]

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-only control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) if a dose-response relationship is observed.

-

In Vivo: Rat Air Pouch Model of Inflammation

The air pouch model is a well-established in vivo method to study local inflammation and the effects of anti-inflammatory drugs.[9][10]

-

Air Pouch Formation:

-

Use male Sprague-Dawley rats (or a similar strain).

-

Inject sterile air subcutaneously into the intra-scapular area of the back to create a pouch.[2][10]

-

Maintain the pouch by re-injecting air after a few days. The pouch lining, which resembles the synovial cavity, will form over approximately 6 days.[10]

-

-

Drug Administration:

-

Administer this compound or indomethacin orally or by direct injection into the pouch at various doses (e.g., 2.7–83.8 µmol/kg).[2]

-

Administer the vehicle (e.g., carboxymethyl cellulose) to the control group.

-

-

Induction of Inflammation:

-

Sample Collection:

-

Analysis of Inflammatory Mediators:

-

Statistical Analysis:

-

Compare the levels of inflammatory mediators and cell infiltration in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

-

Signaling Pathways and Mechanisms of Action

This compound's influence on cytokine production is mediated through several key signaling pathways. As the prodrug of indomethacin, its mechanisms are primarily those of its active metabolite.

Cyclooxygenase (COX) Inhibition

The principal mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes by its active form, indomethacin.[1] This blocks the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators that can also influence cytokine production.

Caption: this compound's primary mechanism via COX inhibition.

Modulation of NF-κB and MAPK Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of pro-inflammatory cytokine gene expression. Evidence suggests that indomethacin may modulate these pathways, although the effects can be context-dependent. For instance, some studies indicate that indomethacin can inhibit NF-κB activation, potentially through the p38 MAPK pathway, while others suggest this effect is not always observed at concentrations that inhibit COX.

Caption: Potential modulation of NF-κB and MAPK pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the impact of this compound on cytokine production in an in vitro setting.

Caption: A typical in vitro experimental workflow.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indomethacin: an exploratory study of antiviral mechanism and host-pathogen interaction in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paulogentil.com [paulogentil.com]

- 6. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 7. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]

- 10. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

Acemetacin's Role in Modulating TNF-α Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the non-steroidal anti-inflammatory drug (NSAID) acemetacin and its role in the modulation of Tumor Necrosis Factor-alpha (TNF-α) expression. As a prodrug of indomethacin, this compound's primary anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes. However, compelling evidence suggests a differential effect on TNF-α expression between this compound and its active metabolite, indomethacin, which may underlie this compound's improved gastric tolerability. This document details the molecular pathways, summarizes quantitative data, provides experimental methodologies, and visualizes the key signaling networks involved.

Introduction

This compound is a glycolic acid ester of indomethacin, which undergoes rapid biotransformation to indomethacin after administration.[1] While both compounds exhibit comparable anti-inflammatory efficacy through the inhibition of prostaglandin synthesis, this compound is associated with a lower incidence of gastrointestinal side effects.[1][2] A key factor contributing to this improved safety profile appears to be its distinct interaction with the signaling pathways that regulate the expression of the potent pro-inflammatory cytokine, TNF-α.[3]

Unlike indomethacin, which has been shown to increase TNF-α expression in certain contexts, this compound does not appear to induce this effect, particularly in the gastric mucosa.[3] This guide explores the mechanisms behind this differential modulation, focusing on the interplay between this compound, indomethacin, and the key signaling cascades that govern TNF-α production.

Mechanism of Action: A Tale of Two Molecules

The primary mechanism of action for this compound's anti-inflammatory effects is its conversion to indomethacin, a non-selective inhibitor of COX-1 and COX-2.[4] However, the divergence in their effects on TNF-α expression highlights a more complex pharmacological profile.

Indomethacin's Effect on TNF-α:

Indomethacin can paradoxically lead to an increase in TNF-α expression. This is thought to occur through the inhibition of Prostaglandin E2 (PGE2), which normally functions as a negative feedback regulator of TNF-α production.[5] By blocking PGE2 synthesis, indomethacin removes this inhibitory signal, leading to a more robust and sustained TNF-α response.[6] Furthermore, indomethacin has been shown to promote the synthesis of leukotriene B4 (LTB4) and subsequent leukocyte-endothelial adhesion, which are upstream events that can trigger TNF-α release.[1][7]

This compound's Differential Modulation:

In contrast, this compound does not significantly elevate LTB4 production or induce leukocyte adherence to the vascular endothelium.[1][3] This lack of induction of key pro-inflammatory upstream events is believed to be the primary reason why this compound does not cause an increase in gastric TNF-α mRNA expression, unlike its active metabolite.[3] This differential effect is a cornerstone of this compound's improved gastrointestinal safety profile.

Key Signaling Pathways in TNF-α Regulation

The expression of TNF-α is tightly controlled by a complex network of intracellular signaling pathways. The most critical among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including TNF-α, to initiate their transcription. Indomethacin has been shown to influence NF-κB activity.[8]

The MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are key transducers of extracellular signals into cellular responses.[9] These pathways are activated by a variety of stimuli, including inflammatory cytokines, and play a crucial role in regulating TNF-α gene expression at both the transcriptional and post-transcriptional levels.[9] For instance, MAPKs can activate transcription factors like AP-1, which, in conjunction with NF-κB, drives TNF-α transcription.

Quantitative Data on TNF-α Modulation

The differential effects of this compound and indomethacin on TNF-α expression have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound and Indomethacin on Gastric TNF-α mRNA Expression in Rats

| Treatment Group | Fold Change in TNF-α mRNA Expression (vs. Vehicle) | Reference |

| Vehicle | 1.0 | [3] |

| This compound | No significant change | [3] |

| Indomethacin | ~4.0 | [3] |

Table 2: Effect of Indomethacin on Serum TNF-α Levels in Rats with Jejunoileitis

| Treatment Group | Time Point | Serum TNF-α Levels (Relative to Control) | Reference |

| Control | 12 hr | Baseline | |

| Indomethacin (7.5 mg/kg) | 12 hr | Significantly increased | |

| Indomethacin + TNF-α Antibody | 12 hr | Significantly reduced vs. Indomethacin alone | |

| Control | 4 days | Baseline | |

| Indomethacin (7.5 mg/kg) | 4 days | Sustained significant increase | |

| Indomethacin + TNF-α Antibody | 4 days | Significantly reduced vs. Indomethacin alone |

Experimental Protocols

This section outlines generalized protocols for key experiments used to assess the impact of this compound and indomethacin on TNF-α expression.

In Vitro Assay: TNF-α Measurement in Cell Culture Supernatants

This protocol describes the measurement of TNF-α protein levels in the supernatant of cultured cells, such as human blood monocytes or macrophage cell lines (e.g., RAW 264.7), following stimulation and treatment.

Experimental Workflow:

Methodology:

-

Cell Culture: Plate cells (e.g., human peripheral blood mononuclear cells or RAW 264.7 macrophages) at an appropriate density in culture plates and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound, indomethacin, or vehicle control for a specified time (e.g., 1 hour).

-

Stimulation: Add a stimulating agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

-

Incubation: Incubate the cells for a time course (e.g., 2, 4, 8, 24 hours) at 37°C.

-

Supernatant Collection: Centrifuge the culture plates to pellet the cells and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the TNF-α concentrations in the samples.

In Vivo Assay: Measurement of Gastric TNF-α mRNA

This protocol outlines the measurement of TNF-α gene expression in the gastric tissue of rats following oral administration of this compound or indomethacin.

Methodology:

-

Animal Dosing: Administer this compound, indomethacin, or vehicle orally to rats.

-

Tissue Collection: At a specified time point (e.g., 1 hour) post-administration, euthanize the animals and collect gastric tissue samples.

-

RNA Extraction: Immediately homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) and extract total RNA using a standard protocol or a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform real-time qPCR using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.

Conclusion

This compound presents a nuanced pharmacological profile in its modulation of TNF-α expression. While its primary anti-inflammatory action is through its conversion to indomethacin and subsequent COX inhibition, its superior gastric safety profile is strongly linked to its inability to induce the pro-inflammatory cascades involving LTB4 and leukocyte adhesion that lead to increased gastric TNF-α expression. This differential effect on a key inflammatory cytokine highlights a significant advantage of this compound over its active metabolite, indomethacin. For researchers and drug development professionals, understanding this distinction is crucial for the rational design and application of anti-inflammatory therapies with improved safety profiles. Further investigation into the direct effects of this compound on NF-κB and MAPK signaling pathways could provide deeper insights into its unique modulatory role.

References

- 1. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin, tumor necrosis factor alpha and neutrophils: causative relationship in indomethacin-induced stomach injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetaminophen reduces osteoprotegerin synthesis stimulated by PGE2 and PGF2α in osteoblasts: attenuation of SAPK/JNK but not p38 MAPK or p44/p42 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-time reverse transcription-polymerase chain reaction quantification of tumor necrosis factor alpha messenger in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acemetacin in Inhibiting Inflammatory Mediators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for its active metabolite, indomethacin.[1][2][3] Its therapeutic efficacy in managing pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis stems primarily from the potent, non-selective inhibition of cyclooxygenase (COX) enzymes by indomethacin.[1][4][5] This guide provides a detailed examination of this compound's mechanism of action, focusing on its role in inhibiting key inflammatory mediators. It delves into its primary activity on the prostaglandin synthesis pathway and explores secondary mechanisms that differentiate it from its active metabolite, potentially explaining its improved gastric safety profile.[4][5][6] Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams to provide a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The cornerstone of this compound's anti-inflammatory effect lies in its bioconversion to indomethacin, a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5]

-

COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions, including the production of prostaglandins that protect the gastric mucosa, maintain renal blood flow, and support platelet aggregation.[1]

-

COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1] It is the primary source of pro-inflammatory prostaglandin production.

Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (like PGE2) and thromboxanes (like TXB2). These eicosanoids are pivotal mediators of inflammation, sensitizing nociceptors (causing pain), inducing vasodilation and edema, and mediating fever.[1][4]

This compound, through its conversion to indomethacin, non-selectively inhibits both COX-1 and COX-2.[1] This dual inhibition effectively reduces the synthesis of prostaglandins at inflammatory sites, thereby alleviating pain and inflammation.[1][4] However, the concurrent inhibition of COX-1 is also responsible for the common side effects associated with traditional NSAIDs, such as gastrointestinal irritation and ulceration.[1][4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Mechanisms underlying the anti-inflammatory activity and gastric safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Acemetacin's Analgesic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that serves as a glycolic acid ester prodrug of Indomethacin. Its clinical utility is anchored in its analgesic, anti-inflammatory, and antipyretic properties, which are primarily attributed to its active metabolite, Indomethacin. This technical guide provides an in-depth exploration of the foundational research into this compound's analgesic mechanisms, focusing on its interaction with the cyclooxygenase (COX) pathways, preclinical evidence from established pain and inflammation models, and a summary of its clinical efficacy. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound exerts its therapeutic effects predominantly after being metabolized in the body to its active form, Indomethacin.[1] This conversion is central to its pharmacological activity.

Pro-drug Metabolism

Upon oral administration, this compound is rapidly absorbed and hydrolyzed, primarily in the liver, to yield Indomethacin. This metabolic activation is a key feature of its design, which aims to improve gastrointestinal tolerability compared to its active metabolite.

Caption: Metabolic conversion of this compound to Indomethacin.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for this compound, through its metabolite Indomethacin, is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to the alleviation of pain and inflammation.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.

-

COX-2: This isoform is typically inducible and is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.

Research indicates that this compound is equipotent to Indomethacin in inhibiting COX-2 in leucocytes, but is less potent in its effects on COX-1 in the gastric mucosa. This differential activity may contribute to its improved gastric safety profile compared to Indomethacin.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Quantitative Data: COX Enzyme Inhibition

While specific IC50 values for this compound are not widely reported due to its nature as a prodrug, the inhibitory concentrations of its active metabolite, Indomethacin, are well-characterized. The following table summarizes these values and provides a qualitative comparison.

| Compound | Target | IC50 | Selectivity Profile |

| Indomethacin | COX-1 | 18 nM - 230 nM[2] | Non-selective, with some reports suggesting higher potency for COX-1.[3] |

| COX-2 | 26 nM - 630 nM | ||

| This compound | COX-1 (Gastric Mucosa) | Less potent than Indomethacin | Suggests relative sparing of gastric COX-1, potentially contributing to better GI tolerability. |

| COX-2 (Leucocytes) | Equipotent to Indomethacin | Maintains potent anti-inflammatory activity at the target site. | |

| Reference Compounds | |||

| Ibuprofen | COX-1 | 13 µM[4] | Non-selective, with higher potency for COX-1. |

| COX-2 | 370 µM[4] | ||

| Acetaminophen | COX-1 | 113.7 µM[5] | Selective for COX-2, though with lower potency than traditional NSAIDs.[5] |

| COX-2 | 25.8 µM[1][2][5] |

Experimental Protocols & Preclinical Findings

The analgesic and anti-inflammatory properties of this compound have been evaluated in various preclinical models.

Carrageenan-Induced Paw Edema

This is a standard model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.

Detailed Methodology:

-

Animals: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Drug Administration: this compound, Indomethacin (as a positive control), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[6]

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.[6][7]

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

-

Endpoint Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Preclinical Findings: In the carrageenan edema test, orally administered this compound demonstrated a dose-dependent anti-inflammatory effect, with an ED30 (dose causing 30% inhibition) of 2.8 mg/kg, which was comparable to or slightly weaker than an equimolar dose of Indomethacin.

Formalin Test

This model is used to assess analgesic activity and can distinguish between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms.

Detailed Methodology:

-

Animals: Typically, mice or rats are used.

-

Acclimatization: Animals are placed in observation chambers for at least 30 minutes before the test to acclimate.

-

Drug Administration: The test drug (e.g., this compound), positive control, or vehicle is administered (e.g., p.o., i.p.) at a predetermined time (e.g., 30-60 minutes) before the formalin injection.

-

Induction of Nociception: A small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5% in saline) is injected subcutaneously into the dorsal or plantar surface of a hind paw.[8][9]

-

Observation: The animal's behavior is observed immediately after injection. The cumulative time spent licking, biting, or flinching the injected paw is recorded.

-

Phases of Pain:

-

Endpoint Calculation: The total time spent in nociceptive behavior is calculated for each phase and compared between treatment groups.

Preclinical Findings: NSAIDs like Indomethacin typically inhibit the late phase (Phase II) of the formalin test, which is consistent with their anti-inflammatory mechanism.[10] As the active metabolite of this compound is Indomethacin, a similar profile of activity, primarily in Phase II, is expected.

Clinical Efficacy Data

Clinical trials have evaluated the efficacy of this compound in various pain and inflammatory conditions, often comparing it to its active metabolite Indomethacin or other NSAIDs.

| Indication | Study Design | Treatment Arms & Dosage | Key Efficacy Outcomes |

| Rheumatoid Arthritis | Long-term (24 weeks), open-label | This compound (90-180 mg/day) | - Pain improvement: ~44%- Functional impairment improvement: ~47%[11] |

| Rheumatoid Arthritis | Double-blind, comparative | This compound (120 mg/day) vs. Indomethacin (100 mg/day) | - Both drugs showed statistically significant improvements in articular index, grip strength, and morning stiffness.- Overall response to this compound was slightly, but not significantly, superior to Indomethacin.[12] |

| Osteoarthritis (Knee) | Double-blind, randomized, controlled | This compound SR (90 mg bid) vs. Celecoxib (200 mg bid) | - Mean pain reduction (VAS) at 6 weeks: 38.7 mm for this compound vs. 35.1 mm for Celecoxib (no significant difference).[13] |

| Various Rheumatic Diseases | Open, multi-centre | This compound (180 mg/day) | - Overall assessment: 'Very good' or 'good' improvement in 83.5% of 760 patients.[14] |

Note: A comprehensive Cochrane review highlighted a lack of randomized, placebo-controlled trials for the use of single-dose oral this compound in acute postoperative pain, indicating a gap in the evidence for this specific indication.

Conclusion

The analgesic properties of this compound are fundamentally linked to its role as a prodrug of Indomethacin. Its primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Preclinical studies in established models of inflammation and pain confirm its efficacy, which is comparable to that of Indomethacin. A key differentiating feature is its potentially improved gastrointestinal safety profile, which may be explained by a reduced impact on gastric COX-1 relative to its potent inhibition of inflammatory COX-2. Clinical data support its efficacy in chronic pain conditions such as rheumatoid arthritis and osteoarthritis. This guide provides the core data and methodologies essential for professionals engaged in the research and development of analgesic and anti-inflammatory therapies.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]